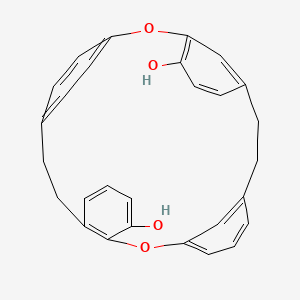
Marchantin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marchantin C is a natural product found in Marchantia emarginata, Marchantia tosana, and other organisms with data available.
Scientific Research Applications
Apoptotic Effects on Glioma Cells : Marchantin C has been shown to induce apoptosis in human glioma A172 cells. It demonstrates dose-dependent inhibitory effects on cell growth, viability, and colony formation ability. This apoptotic effect is achieved through the up-regulation of Bax and down-regulation of Bcl-2, indicating Marchantin C's potential as a pro-apoptotic agent (Shi et al., 2008).
Inhibition of Microtubule Polymerization and Anti-Tumor Activity : Another study highlighted Marchantin C's role as a microtubule inhibitor, causing cell cycle arrest at G(2)/M phase in A172 and HeLa cells. It was found to decrease the quantity of microtubules, inhibit tubulin polymerization in vitro, and suppress the growth of human cervical carcinoma xenografts in mice, suggesting its potential as an antitumor therapeutic agent (Shi et al., 2009).
Anti-Invasion Properties in Glioma Cells : Research has also demonstrated that Marchantin C can inhibit glioma cell migration and invasiveness, particularly in T98G and U87 cells, without inducing apoptosis. This effect is linked to the reduction of MMP-2, a key factor in cancer cell migration, and involves the ERK/MAPK signaling pathway (Shen et al., 2010).
Induction of Lung Cancer Cellular Senescence : A study in 2019 found that Marchantin C induces senescence in lung cancer cells, associated with elevated ROS and DNA-damage. This senescent state was distinct from other chemotherapeutic agents and had limited toxicity on normal cells, suggesting its potential as an anticancer agent with minimal chemotherapeutic toxicity (Zhang et al., 2019).
Synthesis and Structural Analysis : Efforts have been made in synthesizing Marchantin C and studying its structure. These studies are crucial for understanding its pharmacological properties and potential therapeutic applications (Speicher & Holz, 2010).
properties
Molecular Formula |
C28H24O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),17,19,24,27-dodecaene-4,17-diol |
InChI |
InChI=1S/C28H24O4/c29-25-16-12-21-8-7-20-3-1-5-24(17-20)32-28-22(4-2-6-26(28)30)13-9-19-10-14-23(15-11-19)31-27(25)18-21/h1-6,10-12,14-18,29-30H,7-9,13H2 |
InChI Key |
BLRFPCOIKKIKNC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |
synonyms |
marchantin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Furanylmethyl)-3-[[[4-(4-morpholinylsulfonyl)phenyl]-oxomethyl]amino]thiourea](/img/structure/B1231521.png)
![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)

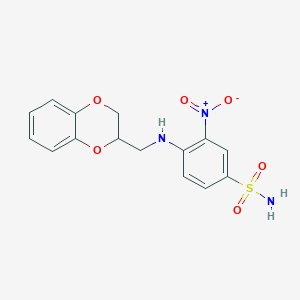
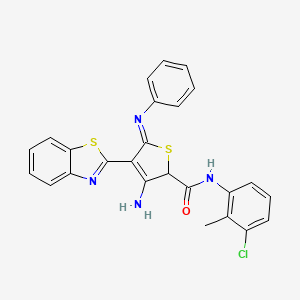


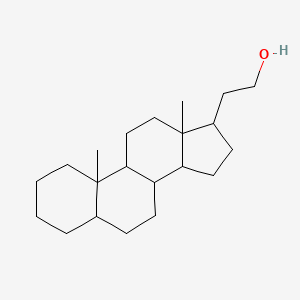
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol](/img/structure/B1231536.png)
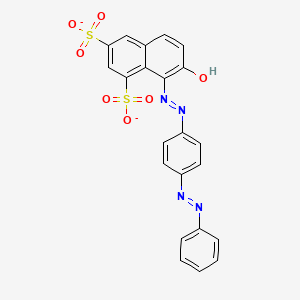
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231538.png)
![2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione](/img/structure/B1231539.png)
![9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)
![5-[[2-[2-[[Cyclohexyl(oxo)methyl]amino]-1-oxoethoxy]-1-oxoethyl]amino]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B1231546.png)